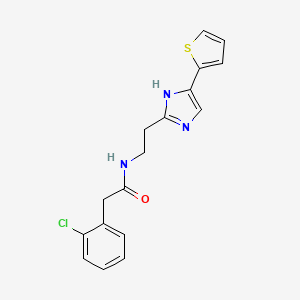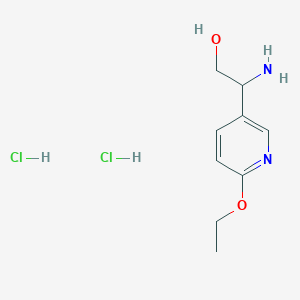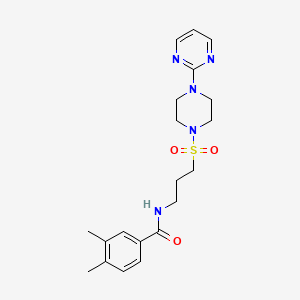
3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a potent inhibitor of a specific enzyme that is involved in the regulation of various physiological processes. In
作用機序
The mechanism of action of 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves the inhibition of PDE10A. PDE10A is an enzyme that breaks down cyclic nucleotides such as cAMP and cGMP. These cyclic nucleotides play a crucial role in various physiological processes such as neurotransmission and intracellular signaling. Inhibition of PDE10A leads to an increase in the levels of cyclic nucleotides, which in turn leads to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide have been extensively studied. Inhibition of PDE10A by this compound leads to an increase in the levels of cyclic nucleotides such as cAMP and cGMP. This increase in cyclic nucleotide levels leads to improved synaptic plasticity, which in turn leads to improved cognitive function. Additionally, inhibition of PDE10A has been shown to reduce symptoms of neurological disorders such as schizophrenia and Huntington's disease.
実験室実験の利点と制限
The advantages of using 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide in lab experiments include its high potency and selectivity towards PDE10A. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound include its high cost and the need for expertise in organic chemistry for its synthesis.
将来の方向性
There are several future directions for the study of 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide. One potential direction is the development of more potent and selective inhibitors of PDE10A. Additionally, the effects of this compound on other physiological processes such as inflammation and metabolism could be studied. Finally, the potential use of this compound in the treatment of other neurological disorders could also be explored.
Conclusion:
In conclusion, 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a potent inhibitor of PDE10A that has potential applications in drug development. This compound has been extensively studied for its effects on cognitive function and neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide in drug development.
合成法
The synthesis of 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-(pyrimidin-2-yl)piperazine with 3-bromopropylsulfonate to form the intermediate compound. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to produce the final product. The purity of the final product can be ensured by using various techniques such as column chromatography and NMR spectroscopy.
科学的研究の応用
3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide has been extensively studied for its potential applications in drug development. This compound acts as a potent inhibitor of a specific enzyme called phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of various physiological processes such as cognition, movement, and behavior. Inhibition of PDE10A has been shown to improve cognitive function and reduce symptoms of various neurological disorders such as schizophrenia and Huntington's disease.
特性
IUPAC Name |
3,4-dimethyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-16-5-6-18(15-17(16)2)19(26)21-9-4-14-29(27,28)25-12-10-24(11-13-25)20-22-7-3-8-23-20/h3,5-8,15H,4,9-14H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAPGUIWNFZKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

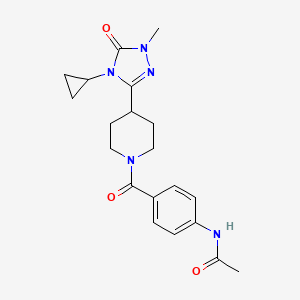
![5-Cyclopropyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole](/img/structure/B2571077.png)
![1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine](/img/structure/B2571078.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571083.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2571084.png)

![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2571089.png)
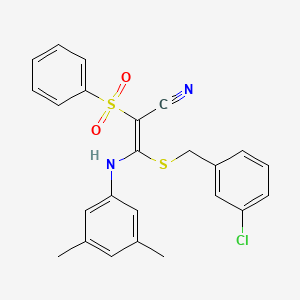

![N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide](/img/structure/B2571093.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2571095.png)
